REACTION_CXSMILES
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[CH3:1]OC(OC)N(C)C.[CH:9]([N:22]1[CH2:25][C:24]([NH:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)([C:26]([NH2:28])=[O:27])[CH2:23]1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH:9]([N:22]1[CH2:23][C:24]2([C:26](=[O:27])[N:28]=[CH:1][N:29]2[CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH2:25]1)([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1
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Name
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|
Quantity
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16 mL
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Name
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|
Quantity
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3.03 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C(=O)N)NCC1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to reflux
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Type
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TEMPERATURE
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Details
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the suspension was cooled
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Type
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EXTRACTION
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Details
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extracted from saturated aqueous NaHCO3 with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated, in vacuo
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Type
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CUSTOM
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Details
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to give a crude solid (3.50 g)
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Type
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CUSTOM
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Details
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Purification of the residue on a Biotage™ Flash 40M column
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Reaction Time |
4 h |
Name
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|
Type
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product
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Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC2(C1)N(C=NC2=O)CC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |